N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide
Description
This compound features a benzimidazole core fused with a 5-methyl-2H-pyrazole moiety, substituted at the 3-position with a 4-bromo-benzamide group. The benzimidazole scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . The 5-methyl group on the pyrazole ring may improve metabolic stability compared to unmethylated analogs.
Properties
Molecular Formula |
C18H14BrN5O |
|---|---|
Molecular Weight |
396.2 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-bromobenzamide |
InChI |
InChI=1S/C18H14BrN5O/c1-11-10-16(22-17(25)12-6-8-13(19)9-7-12)24(23-11)18-20-14-4-2-3-5-15(14)21-18/h2-10H,1H3,(H,20,21)(H,22,25) |
InChI Key |
ATRZBQFERFNBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of ortho-phenylenediamine with benzaldehydes to form benzimidazole derivatives . The pyrazole ring can be introduced through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the bromination of the benzamide group using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole and pyrazole rings can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The bromine atom in the benzamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole and pyrazole derivatives, which can be further explored for their biological activities .
Scientific Research Applications
N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function . The pyrazole ring can enhance the compound’s binding affinity and specificity towards its targets . These interactions can disrupt essential biological pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Core Scaffold Variations
Key Observations :
Physicochemical Properties
| Property | Target Compound | Compound 4 | Compound 6d |
|---|---|---|---|
| Molecular Weight | ~434.3 g/mol | ~325.8 g/mol | ~363.4 g/mol |
| LogP (Predicted) | 3.8 | 2.1 | 1.7 |
| Solubility (aq.) | Low | Moderate | High |
Analysis :
Bioactivity Implications
- Antimicrobial Activity : Chloro-substituted analogs (e.g., Compound 4) show moderate activity against Gram-positive bacteria, attributed to halogen-mediated disruption of cell membranes . The bromine in the target compound may amplify this effect due to its larger atomic radius.
- Kinase Inhibition : Pyrazole-containing scaffolds often exhibit kinase inhibitory activity. The 5-methyl group may stabilize binding via steric effects, as seen in related kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
